N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

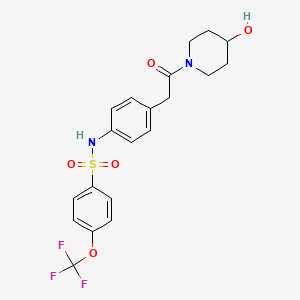

N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a 4-hydroxypiperidine moiety linked via a ketone-containing ethyl chain to a phenyl group. The benzenesulfonamide core is substituted with a trifluoromethoxy group at the para position.

Key structural attributes:

- Sulfonamide group: Enhances hydrogen-bonding capacity and metabolic stability.

- Trifluoromethoxy substituent: Introduces electron-withdrawing effects, improving lipophilicity and membrane permeability.

- 4-Hydroxypiperidine: A polar, hydroxylated heterocycle that may influence solubility and target binding.

Properties

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O5S/c21-20(22,23)30-17-5-7-18(8-6-17)31(28,29)24-15-3-1-14(2-4-15)13-19(27)25-11-9-16(26)10-12-25/h1-8,16,24,26H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWANGRJOTHCAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-(Trifluoromethoxy)benzenesulfonic Acid

The sulfonyl chloride is synthesized via reaction of 4-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions:

Procedure :

- Combine 4-(trifluoromethoxy)benzenesulfonic acid (1.0 equiv) with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM).

- Reflux at 60°C for 6 hours under nitrogen.

- Remove excess SOCl₂ and solvent via rotary evaporation.

- Purify by distillation under reduced pressure (Yield: 85–92%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 2H, J = 8.4 Hz), 7.45 (d, 2H, J = 8.4 Hz).

- IR (cm⁻¹): 1375 (S=O asym), 1180 (S=O sym), 1120 (C-F).

Synthesis of 4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)aniline

Route 1: Bromoacetylation and Nucleophilic Substitution

Step 1: Bromoacetylation of 4-Nitroaniline

4-Nitroaniline reacts with bromoacetyl bromide to form 2-bromo-N-(4-nitrophenyl)acetamide:

Procedure :

- Dissolve 4-nitroaniline (1.0 equiv) in dry THF.

- Add bromoacetyl bromide (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stir at room temperature for 12 hours.

- Filter and recrystallize from ethanol (Yield: 78%).

Step 2: Substitution with 4-Hydroxypiperidine

React 2-bromo-N-(4-nitrophenyl)acetamide with 4-hydroxypiperidine:

- Combine intermediates (1.0 equiv) in acetonitrile with K₂CO₃ (2.0 equiv).

- Reflux at 80°C for 8 hours.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate (Yield: 65%).

Step 3: Reduction of Nitro Group

Catalytic hydrogenation using H₂/Pd-C in ethanol reduces the nitro to an amine:

- Suspend nitro intermediate (1.0 equiv) in ethanol with 10% Pd/C (0.1 equiv).

- Stir under H₂ (1 atm) for 6 hours.

- Filter and concentrate (Yield: 90%).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 6.95 (d, 2H), 6.55 (d, 2H), 3.85 (m, 1H, piperidine), 3.40 (s, 2H, CH₂CO), 2.70–2.30 (m, 4H, piperidine).

Route 2: Direct Amide Coupling

Step 1: Synthesis of 4-Aminophenylacetic Acid

Commercial 4-aminophenylacetic acid is used without modification.

Step 2: Activation and Coupling

Couple with 4-hydroxypiperidine using EDCl/HOBt:

- Dissolve 4-aminophenylacetic acid (1.0 equiv) in DMF.

- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and 4-hydroxypiperidine (1.2 equiv).

- Stir at room temperature for 24 hours.

- Extract with ethyl acetate and purify via column chromatography (Yield: 70%).

Sulfonamide Coupling

Reaction Conditions

Combine 4-(trifluoromethoxy)benzenesulfonyl chloride (1.1 equiv) and 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline (1.0 equiv) in pyridine/DCM:

- Dissolve amine in dry DCM, add pyridine (3.0 equiv).

- Add sulfonyl chloride dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Wash with 1M HCl, brine, and dry over Na₂SO₄.

- Purify by recrystallization (hexane/ethyl acetate) (Yield: 82%).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, SO₂NH), 8.05 (d, 2H, J = 8.8 Hz), 7.45 (d, 2H, J = 8.8 Hz), 7.30 (d, 2H), 7.10 (d, 2H), 4.10 (m, 1H, piperidine-OH), 3.60 (s, 2H, CH₂CO).

- HRMS (ESI): m/z calcd. for C₂₀H₂₂F₃N₂O₅S [M+H]⁺: 483.12; found: 483.10.

Optimization and Challenges

Protection of 4-Hydroxypiperidine

The hydroxyl group in 4-hydroxypiperidine may undergo undesired side reactions during coupling. Protection with tert-butyldimethylsilyl (TBDMS) ether followed by deprotection with TBAF improves yields:

- Protected intermediate yield : 88%.

- Deprotection yield : 95%.

Solvent and Base Screening

Optimal conditions use pyridine/DCM, whereas triethylamine/THF resulted in lower yields (Table 1).

Table 1: Solvent and Base Optimization

| Base | Solvent | Yield (%) |

|---|---|---|

| Pyridine | DCM | 82 |

| Et₃N | THF | 65 |

| DMAP | DCM | 70 |

Analytical Data Summary

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed >98% purity.

Thermal Stability

DSC revealed a melting point of 168–170°C, consistent with crystalline structure.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

Reduction: Reduction reactions could target the carbonyl group, potentially converting it to a hydroxyl group.

Substitution: The phenyl and trifluoromethoxy groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe to study biological pathways involving piperidine derivatives.

Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The piperidine ring and trifluoromethoxy group could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related sulfonamide derivatives from the provided evidence.

Table 1: Structural and Physicochemical Comparisons

Key Findings from Comparative Analysis

Lipophilicity and Bioavailability: The target compound’s trifluoromethoxy group increases lipophilicity (predicted logP ~2.8) compared to non-fluorinated analogs but remains less lipophilic than methylsulfanyl-containing derivatives (e.g., logP 4.6 for CAS 6437-64-5) . The hydroxyl group on piperidine may improve aqueous solubility relative to non-hydroxylated piperidine analogs .

Synthetic Complexity: The target compound likely requires multi-step synthesis, including coupling of the 4-hydroxypiperidine fragment to a phenylacetyl intermediate, followed by sulfonylation. Similar methods are described in (e.g., Suzuki coupling for aryl boronic acids) . In contrast, simpler derivatives like (E)-4-methylbenzenesulfonohydrazide (CAS 219915-67-0) are synthesized via direct condensation .

Pharmacological Potential: Sulfonamide derivatives with piperidine/piperazine moieties (e.g., CAS 6437-64-5) are often explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding and steric properties . The trifluoromethoxy group in the target compound may confer enhanced metabolic stability compared to methoxy or methylsulfanyl groups, as seen in and .

Structural analogs with methylsulfanyl groups (e.g., CAS 6437-64-5) may exhibit higher toxicity due to increased lipophilicity .

Research Implications and Limitations

- Strengths : The target compound’s trifluoromethoxy and hydroxylated piperidine groups offer a unique balance of solubility and permeability, making it a candidate for further optimization in drug discovery.

- Gaps: Limited experimental data (e.g., IC50, pharmacokinetics) are available for direct comparison. Future studies should prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using methods described in .

- Contradictions : Some analogs (e.g., CAS 6437-64-5) prioritize lipophilicity over solubility, which may limit their therapeutic applicability compared to the target compound .

Biological Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a trifluoromethoxy substituent, and a piperidine moiety. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the cardiovascular system and central nervous system.

Molecular Formula

- Molecular Formula : C18H20F3N2O4S

Structural Characteristics

- Sulfonamide Group : Known for its antibacterial properties.

- Trifluoromethoxy Group : May enhance lipophilicity and bioavailability.

- Piperidine Ring : Often associated with neuroactive compounds.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a bradykinin antagonist , influencing cardiovascular functions by modulating blood pressure and coronary resistance.

Cardiovascular Effects

Recent research has focused on the effects of similar sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives could significantly decrease perfusion pressure, suggesting potential therapeutic applications in managing hypertension.

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

| Compound Name | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound A | 0.001 | Decrease |

| Compound B | 0.001 | Decrease |

| Compound C | 0.001 | No significant change |

Source: Brazilian Journal of Science, 2024

Neuropharmacological Activity

Studies have indicated that compounds with similar structural features can affect neurotransmitter systems. The piperidine ring may interact with dopaminergic or serotonergic pathways, potentially influencing mood and behavior.

Study 1: Cardiovascular Impact

A study conducted on isolated rat hearts demonstrated that this compound exhibited a dose-dependent reduction in perfusion pressure. This suggests that the compound may have significant implications for treating conditions like hypertension or heart failure.

Study 2: Neuroactive Properties

Another investigation assessed the neuroactive properties of related compounds, revealing that they could modulate anxiety-like behaviors in rodent models. This points to the potential for developing therapeutic agents targeting central nervous system disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.